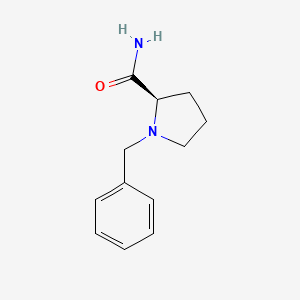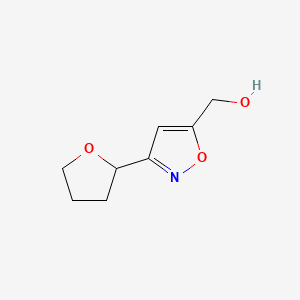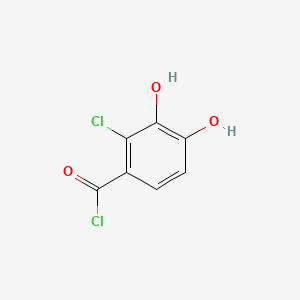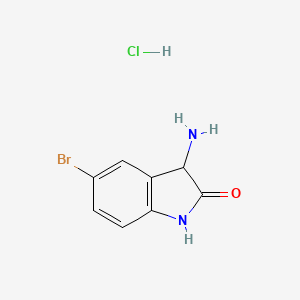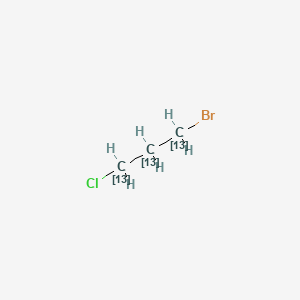
1-Bromo-3-chloropropane-13C3
Vue d'ensemble
Description
1-Bromo-3-chloropropane-13C3 is an organohalogen compound with the molecular formula Cl13CH213CH213CH2Br. It is a colorless liquid that is used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups. This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloropropane-13C3 can be synthesized through the free-radical addition of hydrogen bromide to allyl chloride. The reaction typically involves the use of a radical initiator and is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 1,3-propanediol with hydrogen bromide and hydrogen chloride. The reaction is usually conducted in the presence of a solvent such as chloroform or dimethylformamide to facilitate the process. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-chloropropane-13C3 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Elimination: The major products are alkenes such as propene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-chloropropane-13C3 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloropropane-13C3 primarily involves its role as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property is exploited in various chemical syntheses to introduce specific functional groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the carbon-13 isotopic labeling.
1-Bromopropane: Contains only a bromine atom and no chlorine atom.
3-Chloropropane: Contains only a chlorine atom and no bromine atom.
Uniqueness
1-Bromo-3-chloropropane-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Propriétés
IUPAC Name |
1-bromo-3-chloro(1,2,3-13C3)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFESCIUQSIBMSM-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Cl)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
